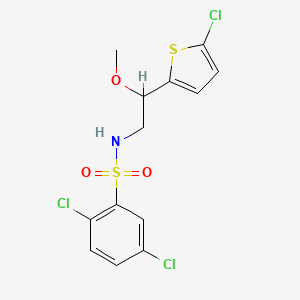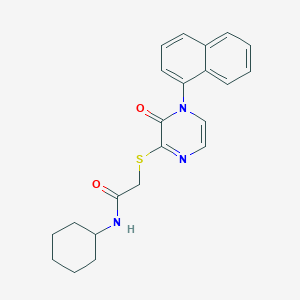
2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with dichloro and methoxyethyl substituents, as well as a chlorothiophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core:
Introduction of the dichloro substituents: Chlorination reactions are employed to introduce the dichloro groups at the 2 and 5 positions of the benzene ring.
Attachment of the methoxyethyl group: This step involves the alkylation of the amine group with a suitable methoxyethyl halide under basic conditions.
Incorporation of the chlorothiophenyl group: The final step involves the coupling of the chlorothiophenyl group to the methoxyethyl-substituted benzenesulfonamide via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential antimicrobial properties, particularly against bacterial and fungal pathogens.
Biological research: It is used as a tool compound to study the effects of sulfonamides on various biological pathways and targets.
Industrial applications: The compound may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical or agrochemical applications.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to the inhibition of enzyme activity. This can disrupt essential biological processes, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide
- 2,5-dichloro-N-[(5-chlorothiophen-2-yl)methyl]aniline
Uniqueness
2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxyethyl group and the chlorothiophenyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NO3S2/c1-20-10(11-4-5-13(16)21-11)7-17-22(18,19)12-6-8(14)2-3-9(12)15/h2-6,10,17H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOOVMFNDNBERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2713979.png)
![4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2713980.png)

![4-Chloro-N-[(pentafluorophenyl)methyl]benzamide](/img/structure/B2713982.png)
![Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2713984.png)
![1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2713986.png)


![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2713995.png)
![2-Chloro-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]acetamide;hydrochloride](/img/structure/B2713996.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)
